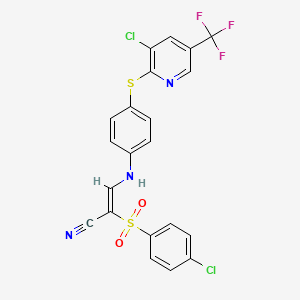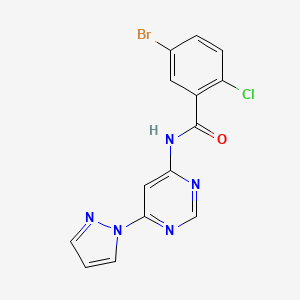
N-(6-(1H-pirazol-1-il)pirimidin-4-il)-5-bromo-2-clorobenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-bromo-2-chlorobenzamide is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring, with additional bromine and chlorine substituents on the benzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-bromo-2-chlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
Target of Action
The compound N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-bromo-2-chlorobenzamide, also known as 5-bromo-2-chloro-N-(6-pyrazol-1-ylpyrimidin-4-yl)benzamide, is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Therefore, the primary targets of this compound could be the parasites causing these diseases, such as Leishmania and Plasmodium species.
Mode of Action
Based on the known activities of similar pyrazole-bearing compounds, it is likely that it interacts with specific enzymes or proteins within the target organisms, disrupting their normal functions and leading to their death .
Biochemical Pathways
The compound may affect various biochemical pathways within the target organisms. For instance, it could interfere with the parasites’ metabolic processes, disrupt their DNA replication, or inhibit their protein synthesis . The downstream effects of these disruptions could include the inhibition of parasite growth and reproduction, ultimately leading to their elimination.
Pharmacokinetics
Similar pyrazole-bearing compounds have been shown to have good bioavailability . This suggests that the compound could be well-absorbed in the body, distributed to the sites of infection, metabolized efficiently, and excreted without causing significant toxicity.
Result of Action
The result of the compound’s action would be the inhibition of the growth and reproduction of the target parasites, leading to their elimination from the body . This could result in the alleviation of the symptoms associated with the diseases they cause, such as leishmaniasis and malaria.
Action Environment
The action of the compound could be influenced by various environmental factors. For instance, the pH of the body’s tissues could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other medications could potentially affect the compound’s metabolism and excretion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-bromo-2-chlorobenzamide typically involves multi-step reactions starting from readily available precursors One common route involves the formation of the pyrazole ring followed by its attachment to the pyrimidine ring
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment to Pyrimidine Ring: The pyrazole ring is then attached to the pyrimidine ring through a nucleophilic substitution reaction.
Introduction of Bromine and Chlorine Substituents: The final step involves the bromination and chlorination of the benzamide moiety using bromine and chlorine reagents under controlled conditions.
Industrial Production Methods
Industrial production of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-bromo-2-chlorobenzamide may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-bromo-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine substituents can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Comparación Con Compuestos Similares
Similar Compounds
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-bromo-2-chlorobenzamide: shares structural similarities with other pyrazole and pyrimidine derivatives, such as:
Uniqueness
- The unique combination of the pyrazole and pyrimidine rings, along with the bromine and chlorine substituents, imparts distinct chemical and biological properties to N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-5-bromo-2-chlorobenzamide. This makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-(6-pyrazol-1-ylpyrimidin-4-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClN5O/c15-9-2-3-11(16)10(6-9)14(22)20-12-7-13(18-8-17-12)21-5-1-4-19-21/h1-8H,(H,17,18,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSCGMRQJCMCLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC(=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
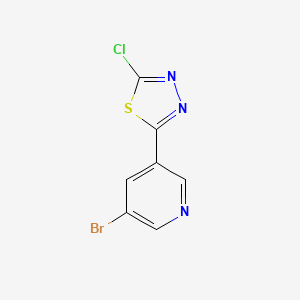
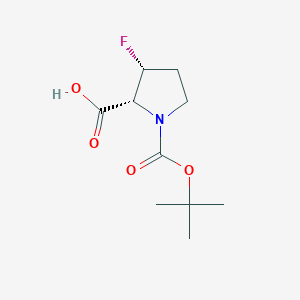
![4-methyl-N'-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]benzene-1-sulfonohydrazide](/img/structure/B2408142.png)

![N-(1-cyanocyclopentyl)-2-{4-[(pyridin-2-yl)methoxy]phenyl}acetamide](/img/structure/B2408144.png)
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2408146.png)

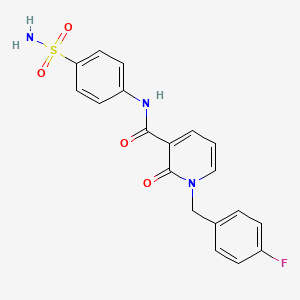
![5-(Pyrazin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2408149.png)
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2408153.png)
![5-[2-(2,4-dichlorophenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2408154.png)
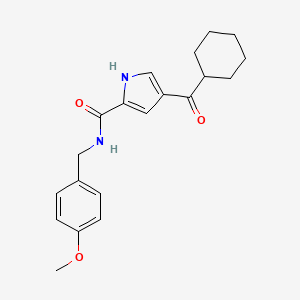
![(4Z)-2,5-diphenyl-4-[(2-prop-2-enoxynaphthalen-1-yl)methylidene]pyrazol-3-one](/img/structure/B2408159.png)
